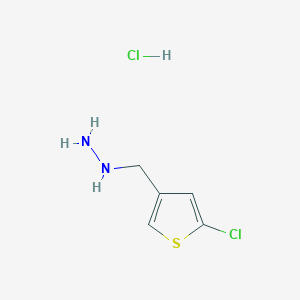
二(半胱氨酸-丙氨酸-OH)
科学研究应用
(H-Cys-Ala-OH)2 has several applications in scientific research:
Chemistry: Used as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in protein folding and stability due to the presence of the disulfide bond.
Industry: Utilized in the synthesis of complex peptides and proteins for various industrial applications.
作用机制
Target of Action
It’s known that cysteine-containing peptides play a crucial role in various biological functions . Cysteine, an exceptional amino acid, can orchestrate numerous functions, including the formation of remarkably stable cyclic cystine-knotted topology structures and undertaking regulatory roles in protein structure and function .
Mode of Action
For instance, the nucleophilic thiol group of cysteine can be alkylated, acylated, or oxidized . This interaction leads to various changes in the target, facilitating complex biochemical reactions.
Biochemical Pathways
For instance, cysteine allows the formation of remarkably stable cyclic cystine-knotted topology structures . It can also undertake regulatory roles in protein structure and function, in the form of functional redox switches .
Pharmacokinetics
Peptides in general are known for their high target affinity, specificity, and potency, along with relatively low cost and ease of synthesis and storage .
Result of Action
Cysteine-containing peptides are known to have a wide range of effects, including enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Action Environment
Peptides in general are known to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Ala-OH)2 typically involves the formation of a disulfide bond between two cysteine residues. This can be achieved through the oxidation of cysteine-alanine peptides. One common method involves the use of oxidizing agents such as iodine or hydrogen peroxide under mild conditions to facilitate the formation of the disulfide bond .
Industrial Production Methods
While specific industrial production methods for (H-Cys-Ala-OH)2 are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method in the industry for producing peptides, including those with disulfide bonds. This method allows for the efficient and scalable production of peptides with high purity .
化学反应分析
Types of Reactions
(H-Cys-Ala-OH)2 can undergo various chemical reactions, including:
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments
Major Products Formed
Reduction: Formation of free thiol groups
Hydrolysis: Release of cysteine and alanine amino acids
相似化合物的比较
Similar Compounds
(H-Cys-Tyr-OH)2: Contains tyrosine instead of alanine, affecting its chemical properties and reactivity.
(H-Cys-Val-OH)2: Contains valine, which introduces different steric and hydrophobic characteristics.
(H-Cys-Phe-OH)2: Contains phenylalanine, impacting its aromaticity and interactions.
Uniqueness of (H-Cys-Ala-OH)2
(H-Cys-Ala-OH)2 is unique due to its specific combination of cysteine and alanine, which provides a balance of hydrophilic and hydrophobic properties. The presence of the disulfide bond makes it a valuable model for studying redox reactions and protein stability .
属性
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYEUCWYMQKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20898-21-9 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)


![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)
